tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a tert-butyl group, piperazine rings, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate typically involves multiple steps, starting with the reaction of piperazine with an appropriate alkyl halide to form the piperazine derivative
Industrial Production Methods
In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve the use of catalysts and specific solvents to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate can be used as a building block for the synthesis of more complex molecules. It can also serve as a reagent in organic synthesis reactions.
Biology
In biological research, this compound can be used to study the interactions of piperazine derivatives with biological targets. It may also be employed in the development of new drugs or therapeutic agents.
Medicine
In the medical field, the compound has potential applications in the treatment of various diseases. It can be used as a precursor for the synthesis of pharmaceuticals or as a component in drug formulations.
Industry
In industry, this compound can be utilized in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism by which tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The piperazine rings can bind to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
Tert-butyl (piperazin-1-yl)acetate
Tert-butyl 4-((piperazin-1-yl)methyl)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-[4-(piperazin-1-yl)butyl]piperazine-1-carboxylate is unique due to its specific structural features, such as the length of the alkyl chain and the presence of two piperazine rings. These features can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
CAS No. |
2229212-40-0 |
---|---|
Molecular Formula |
C17H34N4O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-piperazin-1-ylbutyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H34N4O2/c1-17(2,3)23-16(22)21-14-12-20(13-15-21)9-5-4-8-19-10-6-18-7-11-19/h18H,4-15H2,1-3H3 |
InChI Key |
ASNIOTIPZYKWMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCCCN2CCNCC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.